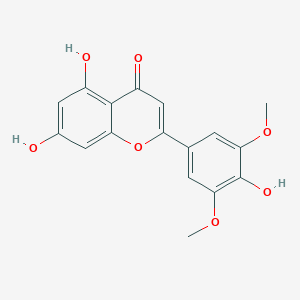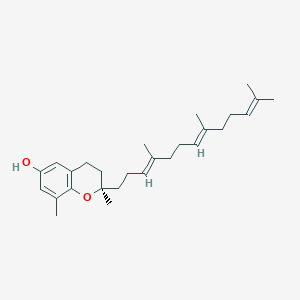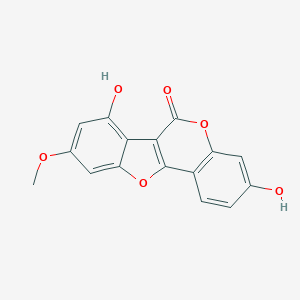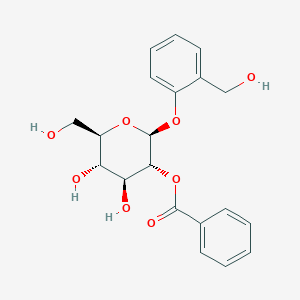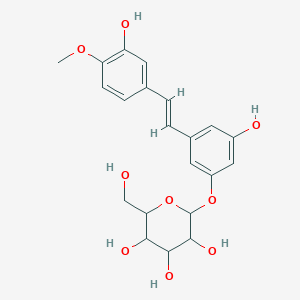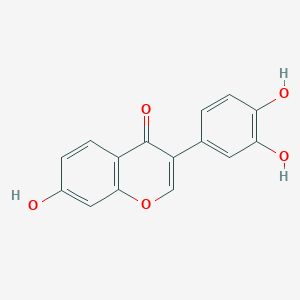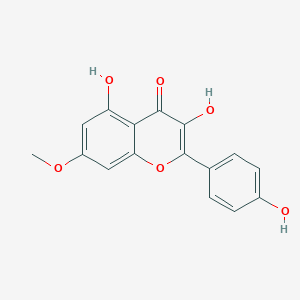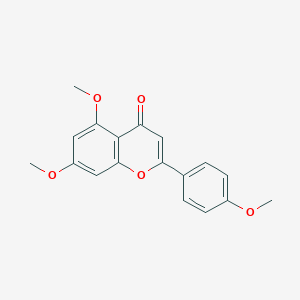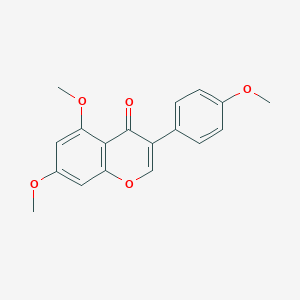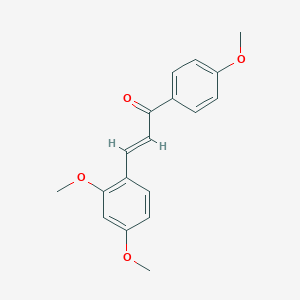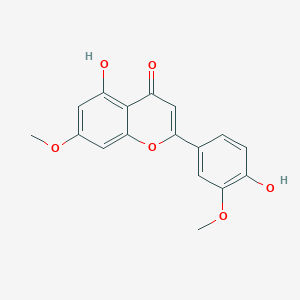
Velutin
Übersicht
Beschreibung
Velutin ist ein Flavon, eine Art von Flavonoid, das zu einer Klasse natürlicher Verbindungen gehört, die im Pflanzenreich weit verbreitet sind. Es wird aus Quellen wie Xylosma velutina und Açaí-Früchten isoliert. This compound hat verschiedene biologische Aktivitäten, darunter hautbleichende (anti-melanogene) Wirkungen sowie potenzielle entzündungshemmende, antiallergische, antioxidative und antimikrobielle Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Velutin has been extensively studied for its scientific research applications. It has shown promising results in inhibiting melanin biosynthesis, making it a potential candidate for skin whitening products. Additionally, this compound exhibits anti-inflammatory properties by reducing the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 through the inhibition of NF-κB activation and MAPK pathway .
Wirkmechanismus
Target of Action
Velutin, a flavone found in natural plants, primarily targets tyrosinase , an enzyme crucial for melanin biosynthesis . It also interacts with NF-κB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Mode of Action
This compound inhibits tyrosinase activity, thereby reducing melanin biosynthesis . It also exhibits anti-inflammatory properties by blocking the activation of NF-κB and inhibiting the mitogen-activated protein kinase (MAPK) pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting tyrosinase, this compound reduces the production of melanin, a pigment responsible for color in skin, hair, and eyes . Additionally, this compound’s interaction with the NF-κB pathway influences the production of proinflammatory cytokines, such as TNF-α and IL-6 .
Pharmacokinetics
Its efficacy in inhibiting melanin biosynthesis and its anti-inflammatory properties suggest that it may have good bioavailability .
Result of Action
This compound’s inhibition of melanin biosynthesis results in potential skin whitening effects . Its anti-inflammatory action is demonstrated by its ability to reduce the production of proinflammatory cytokines TNF-α and IL-6 .
Biochemische Analyse
Biochemical Properties
Velutin interacts with various enzymes and proteins in biochemical reactions . The structure of this compound, particularly the substitution of functional groups at C5, C7, C3′, and C4′ of the flavone backbone, affects its biological activities related to melanin synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It inhibits melanin synthesis and has antioxidant activity . This compound influences cell function by inhibiting tyrosinase activity, an essential enzyme in melanin synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits tyrosinase activity, which leads to a decrease in melanin synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that this compound inhibits both early melanocyte development and melanin synthesis more efficiently in zebrafish embryos in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain doses, this compound has been shown to inhibit melanin synthesis without significant toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway of melanin synthesis . It interacts with the enzyme tyrosinase, leading to a decrease in melanin production .
Vorbereitungsmethoden
Velutin kann durch mikrowellengestützte Hydrolyse von Glykosid-Extrakten aus Pflanzen wie der Koreanischen Mistel gewonnen werden. Der Prozess beinhaltet die Bestrahlung des Glykosid-Extrakts mit Mikrowellen unter sauren Bedingungen, was zur Bildung eines Aglykon-Flavonoid-Extrakts führt. Dieser Extrakt wird dann mit einer Gradienten-Dichlormethan-Methanol-Mischung einer Säulenchromatographie an Kieselgel unterzogen, um this compound zu isolieren .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Substitution funktioneller Gruppen an den Positionen C5, C7, C3' und C4' des Flavon-Grundgerüsts mit Wasserstoff, Hydroxyl und Methoxy-Funktionalitäten beeinflusst seine biologischen Aktivitäten. So ist beispielsweise das gleichzeitige Vorhandensein von Hydroxyl und Methoxy an den Positionen C5 und C7 für die Hemmung der Tyrosinase-Aktivität unerlässlich, während 1,2-Diol-Verbindungen, die an C3' und C4' substituiert sind, die Apoptose von Melanomzellen induzieren .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht. Es hat vielversprechende Ergebnisse bei der Hemmung der Melaninbiosynthese gezeigt und ist somit ein potenzieller Kandidat für hautbleichende Produkte. Darüber hinaus zeigt this compound entzündungshemmende Eigenschaften, indem es die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor (TNF)-α und Interleukin (IL)-6 durch Hemmung der NF-κB-Aktivierung und des MAPK-Signalwegs reduziert .
Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege. Es hemmt die Melaninbiosynthese, indem es die Tyrosinase-Aktivität hemmt, ein Schlüsselenzym im Melanin-Syntheseweg . Zusätzlich reduziert this compound die Produktion von proinflammatorischen Zytokinen, indem es die NF-κB-Aktivierung hemmt und die Degradation des NF-κB-Inhibitors blockiert, sowie die Phosphorylierung der mitogen-aktivierten Proteinkinase (MAPK) p38 und JNK .
Analyse Chemischer Reaktionen
Velutin undergoes various chemical reactions, including oxidation, reduction, and substitution. The substitution of functional groups at positions C5, C7, C3′, and C4′ of the flavone backbone with hydrogen, hydroxyl, and methoxy functionalities affects its biological activities. For example, the coexistence of hydroxyl and methoxy at the C5 and C7 positions is essential for inhibiting tyrosinase activity, while 1,2-diol compounds substituted at C3′ and C4′ induce apoptosis of melanoma cells .
Vergleich Mit ähnlichen Verbindungen
Velutin ist einzigartig unter den Flavonen aufgrund seiner starken entzündungshemmenden und anti-melanogenen Aktivitäten. Ähnliche Verbindungen sind Luteolin, Apigenin und Chrysoeriol, die ebenfalls Flavone mit entzündungshemmenden Eigenschaften sind. This compound zeigt im Vergleich zu diesen Verbindungen eine stärkere Wirksamkeit bei der Reduzierung der Produktion von proinflammatorischen Zytokinen und der Hemmung der Melaninbiosynthese .
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCUOVBWAWAQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180421 | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-41-7 | |
| Record name | Velutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25739-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


